3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole

Vue d'ensemble

Description

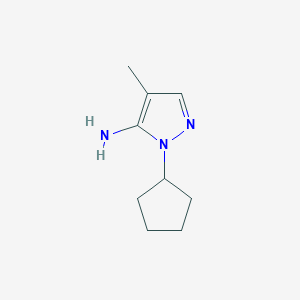

“3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole” is a chemical compound with the CAS Number: 50369-42-1. It has a molecular weight of 193.64 . The compound is a powder at room temperature .

Molecular Structure Analysis

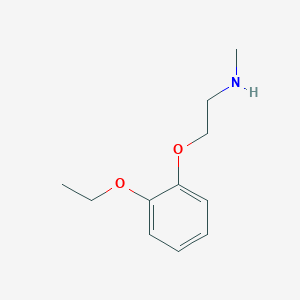

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H8ClN3/c1-13-8(11-12-9(13)10)7-5-3-2-4-6-7/h2-6H,1H3 .Physical And Chemical Properties Analysis

The compound has a melting point of 166-167°C .Applications De Recherche Scientifique

Antimicrobial Activity

Triazole derivatives, including compounds related to 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole, have been extensively studied for their antimicrobial properties. For instance, Roy, Desai, and Desai (2005) synthesized several 1,2,4-triazoles and found that many of them showed significant antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Roy, Desai, & Desai, 2005). Additionally, a novel series of quinoline incorporated triazole derivatives were synthesized and showed significant bioactivities, suggesting the versatility of triazole derivatives in creating potent antimicrobial agents (D'Souza, Nayak, D'mello, & Dayananda, 2020).

Corrosion Inhibition

Research has also demonstrated the efficacy of 1,2,4-triazole derivatives in the corrosion inhibition of metals. Bentiss et al. (2007) explored the use of triazole derivatives for protecting mild steel in hydrochloric acid, finding that these compounds significantly reduced corrosion through the formation of a protective layer on the metal surface (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007). This suggests that triazole derivatives can be effective in industrial applications where metal corrosion is a concern.

Material Science and Chemistry

Triazole derivatives have found applications in material science and synthetic chemistry. For example, Yang et al. (2006) reported an environmentally benign process for preparing triazole derivatives with potential applications in various fields, highlighting the versatility and eco-friendliness of triazole chemistry (Yang, Song, Jin, & Hu, 2006). Furthermore, triazole compounds have been investigated for their optical properties, as shown by Kamalraj, Senthil, and Kannan (2008), who synthesized novel triazole regioisomers with fluorescent behavior, opening up possibilities for their use in optical devices and sensors (Kamalraj, Senthil, & Kannan, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

Triazole compounds, in general, are known to interact with a variety of biological targets due to their versatile structure .

Mode of Action

It is known that triazole derivatives can interact with their targets through hydrogen-bonding and dipole interactions . The presence of a halogen (chlorine) in the compound may enhance its biological activity due to the ability of halogens to act as polar hydrogen or hydroxy mimics .

Biochemical Pathways

Triazole compounds are known to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Some triazole-based drugs are known to have excellent bioavailability when orally administered .

Result of Action

Triazole compounds are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anti-fertility, anti-tubercular, antimicrobial, anti-cancer, and anti-corrosion properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole. For instance, the overuse and misuse of antibiotics in humans, animals, agriculture, and food chains can lead to environmental pollution, which can exert strong selection pressure on bacteria . Additionally, the solubility of triazole-based drugs in water and other suitable medicinal solvents can affect their bioaccessibility and use in many drug release systems .

Propriétés

IUPAC Name |

3-chloro-4-methyl-5-phenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-13-8(11-12-9(13)10)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJVSXOUFLUSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

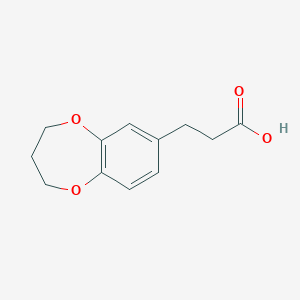

![3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416174.png)

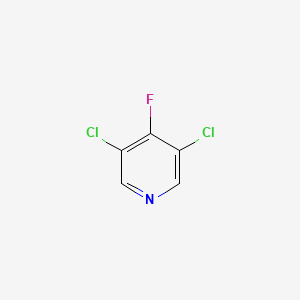

![[3-(dimethylamino)phenyl]-1-piperazinylMethanone](/img/structure/B1416176.png)

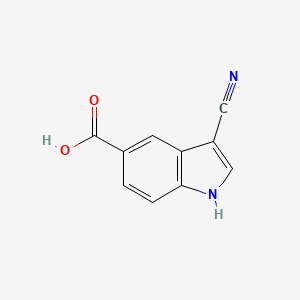

![{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1416186.png)

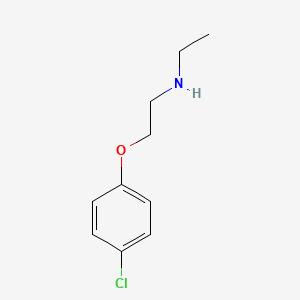

![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine](/img/structure/B1416190.png)